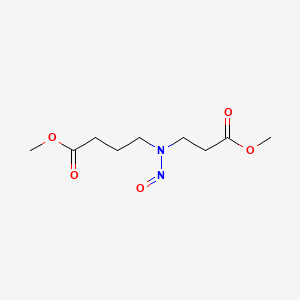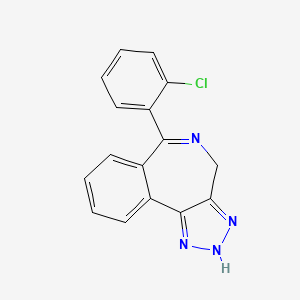
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- is a heterocyclic compound that belongs to the class of triazole derivatives. . The unique structure of this compound, which includes a triazole ring fused with a benzazepine ring, makes it an interesting subject for research and development.
Métodos De Preparación
The synthesis of 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be achieved through the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- can be compared with other similar compounds, such as benzodiazepines and other triazole derivatives. While benzodiazepines are known for their anxiolytic and hypnotic effects, triazole derivatives like this compound have a broader range of biological activities . This uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
78131-57-4 |
|---|---|
Fórmula molecular |
C16H11ClN4 |
Peso molecular |
294.74 g/mol |
Nombre IUPAC |
6-(2-chlorophenyl)-2,4-dihydrotriazolo[4,5-d][2]benzazepine |
InChI |
InChI=1S/C16H11ClN4/c17-13-8-4-3-7-12(13)15-10-5-1-2-6-11(10)16-14(9-18-15)19-21-20-16/h1-8H,9H2,(H,19,20,21) |
Clave InChI |
AXCCJZGBGJKQEI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NNN=C2C3=CC=CC=C3C(=N1)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




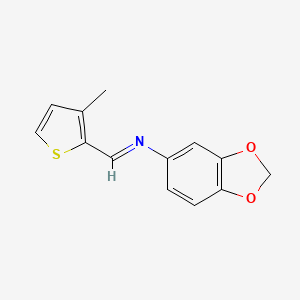
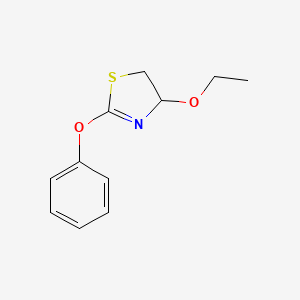

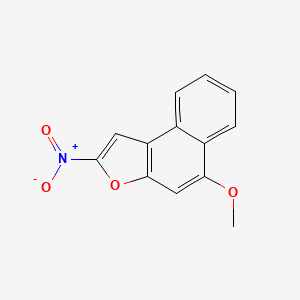
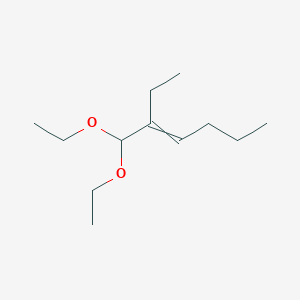
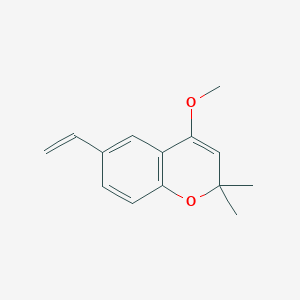
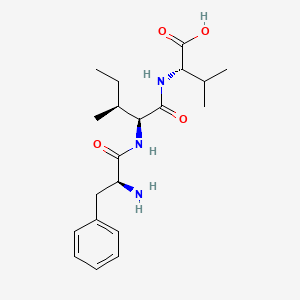
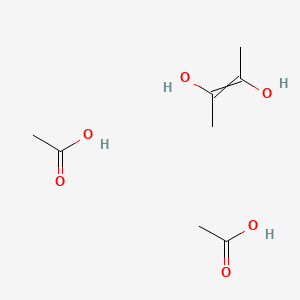
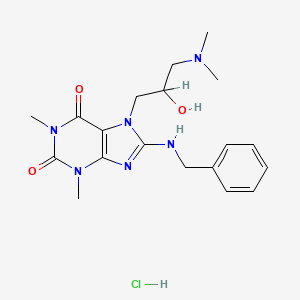
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

